1-Methylisoquinoline-5-carbaldehyde

Description

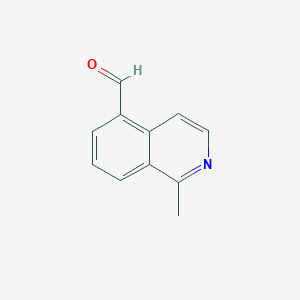

1-Methylisoquinoline-5-carbaldehyde is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a methyl group at position 1 and an aldehyde functional group at position 5. Aldehyde-functionalized heterocycles are critical intermediates in pharmaceutical synthesis, enabling further derivatization via nucleophilic addition or condensation reactions .

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

1-methylisoquinoline-5-carbaldehyde |

InChI |

InChI=1S/C11H9NO/c1-8-10-4-2-3-9(7-13)11(10)5-6-12-8/h2-7H,1H3 |

InChI Key |

GKNHDSIABDCZJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=C(C=CC=C12)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylisoquinoline-5-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where isoquinoline is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde. Another method includes the oxidation of 1-methylisoquinoline using oxidizing agents such as selenium dioxide (SeO2) or manganese dioxide (MnO2) under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The Vilsmeier-Haack reaction is often preferred due to its high efficiency and relatively mild reaction conditions .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group participates in nucleophilic addition with various substrates:

Examples of Nucleophilic Reactivity

Thiosemicarbazones exhibit notable biological activity, with derivatives like 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone showing 177% T/C values against L1210 leukemia in mice at 40 mg/kg dosing .

Condensation Reactions

The aldehyde group enables participation in condensation reactions, including:

Knoevenagel Condensation

Reacts with active methylene compounds (e.g., ethyl acetoacetate) to form α,β-unsaturated carbonyl systems. This mechanism is central to the synthesis of hybrid kinase inhibitors .

Cyclic Hemiacetal Formation

Acetal formation with diols or diamines under acidic conditions, though specific examples for this compound remain unreported in the reviewed literature.

Stability and Side Reactions

The compound’s reactivity necessitates controlled reaction conditions:

Scientific Research Applications

Scientific Research Applications

1-Methylisoquinoline-5-carbaldehyde serves as a versatile intermediate in various chemical syntheses and biological studies. Its applications can be categorized into several key areas:

Organic Synthesis

The compound is widely used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of isoquinoline derivatives, which have been shown to possess a range of biological activities.

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts to more oxidized derivatives | Pyridine derivatives |

| Reduction | Reduces to amine or alcohol derivatives | Aminoisoquinolines |

| Substitution | Forms new bonds with nucleophiles | Functionalized isoquinolines |

Medicinal Chemistry

The compound has shown potential as a precursor for pharmaceutical agents targeting various medical conditions, including neurological disorders and cancers.

- Anticancer Activity : Isoquinoline derivatives have demonstrated significant inhibitory effects on tumor growth, indicating potential as anticancer agents. For instance, studies have shown that related compounds exhibit potent activity against various cancer cell lines .

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics .

Recent studies have highlighted the biological activities associated with isoquinoline compounds:

- Enzyme Inhibition : The compound may interact with various enzymes, influencing metabolic pathways. For example, it has been found to inhibit specific enzymes involved in cancer metabolism .

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, suggesting applications in neurodegenerative disease treatment .

Case Study 1: Anticancer Research

A study published in 2023 evaluated the anticancer properties of this compound derivatives against breast cancer cells. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In another study, researchers tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 1-Methylisoquinoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

1-Methylisoquinoline-5-carbaldehyde (Target Compound)

- Structure: Isoquinoline ring with methyl (position 1) and aldehyde (position 5).

- Key Features : The aldehyde group enhances electrophilicity, facilitating reactions with amines or hydrazines. The methyl group may sterically hinder certain reactions while slightly increasing lipophilicity.

4-Methyl-5-nitroisoquinoline-1-carbaldehyde (CAS 59261-41-5)

- Structure: Isoquinoline with nitro (position 5) and methyl (position 4) .

- Comparison: The nitro group (electron-withdrawing) reduces electron density on the ring, decreasing reactivity toward electrophilic substitution compared to the target compound. Higher molecular weight (216.19 g/mol vs. ~185 g/mol estimated for the target) due to the nitro group. Potential use as a precursor for amine synthesis via nitro reduction.

1-Methyl-1H-indazole-5-carbaldehyde (CAS 872607-89-1)

- Structure : Indazole (two adjacent nitrogen atoms) with methyl (position 1) and aldehyde (position 5) .

- Comparison: Indazole’s fused bicyclic structure differs from isoquinoline, affecting aromaticity and π-π stacking interactions. Lower molecular weight (160.17 g/mol) and reduced steric bulk compared to isoquinoline derivatives. Applications: Intermediate in kinase inhibitor synthesis due to indazole’s prevalence in drug discovery.

1-Methyl-1H-imidazole-5-carbaldehyde

- Structure : 5-membered imidazole ring with methyl (position 1) and aldehyde (position 5) .

- Comparison :

4-Methylisoquinoline-5-sulfonyl chloride hydrochloride (CAS 2060036-82-8)

- Structure: Isoquinoline with sulfonyl chloride (position 5) and methyl (position 4) .

- Comparison :

- Sulfonyl chloride group enables nucleophilic substitution (e.g., sulfonamide formation), contrasting with the aldehyde’s reactivity.

- Hydrochloride salt improves water solubility but reduces stability in humid conditions.

Physicochemical Properties

Biological Activity

1-Methylisoquinoline-5-carbaldehyde (MIQCA) is a compound belonging to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. Its molecular formula is C10H9N, and it has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

| Property | Value |

|---|---|

| CAS Number | 100-07-2 |

| Molecular Formula | C10H9N |

| Molecular Weight | 159.19 g/mol |

| IUPAC Name | This compound |

| SMILES Notation | Cc1cccc2c1c(=O)n(c2)C |

Biological Activities

Research indicates that MIQCA exhibits several notable biological activities:

- CYP1A2 Inhibition : MIQCA has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions .

- Anticancer Properties : Studies have shown that MIQCA possesses anticancer activity, particularly against breast cancer cell lines. For instance, it demonstrated significant cytotoxic effects on MCF-7 cells with an IC50 value of approximately 16.1 μM . Further investigations into its mechanism of action revealed that it may induce apoptosis in cancer cells through modulation of various signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that MIQCA exhibits antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens.

The biological activity of MIQCA is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : By inhibiting CYP1A2, MIQCA can alter the metabolism of various drugs, leading to increased plasma concentrations and potential toxicity.

- Cellular Pathways : The compound may also affect cellular signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects. For example, it has been shown to modulate the expression of genes associated with cell cycle regulation and apoptosis in cancer cells .

Case Studies

- Cytotoxicity Against MCF-7 Cells :

- Drug Interaction Potential :

Future Directions

While initial findings regarding the biological activity of this compound are promising, further research is required to fully elucidate its mechanisms and potential therapeutic applications. Key areas for future studies include:

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of MIQCA.

- Mechanistic Studies : Investigating the specific pathways through which MIQCA exerts its anticancer effects.

- Broader Antimicrobial Testing : Expanding research into its antimicrobial properties against a wider range of pathogens.

Q & A

Q. What are the standard synthetic protocols for preparing 1-Methylisoquinoline-5-carbaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : Common synthetic routes involve cyclization of precursor amines with aldehydes under acidic or catalytic conditions. For example, starting with substituted isoquinoline intermediates, formylation at the 5-position can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF). Optimization includes varying reaction temperature (80–120°C), stoichiometry of reagents, and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation byproducts . Purity should be confirmed via melting point analysis and spectroscopic methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical: the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while aromatic protons in the isoquinoline ring show splitting patterns between δ 7.5–8.5 ppm. Infrared (IR) spectroscopy confirms the C=O stretch (~1680–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 160.076). For crystalline samples, X-ray diffraction provides bond-length precision (±0.01 Å) .

Q. What storage conditions are recommended to maintain the stability of this compound, and how should degradation be monitored?

- Methodological Answer : Store under inert gas (Ar) at –20°C in amber vials to prevent light-induced degradation. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect aldehyde oxidation products (e.g., carboxylic acids). Accelerated stability studies (40°C/75% RH for 1–4 weeks) can predict shelf-life .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for catalytic studies?

- Methodological Answer : Use a combination of chromatographic (HPLC ≥95% purity) and elemental analysis (C, H, N within ±0.3% of theoretical values). For catalytic applications, trace metal contamination (e.g., Fe, Pd) must be quantified via ICP-MS (<1 ppm). Differential Scanning Calorimetry (DSC) can identify polymorphic impurities .

Q. What are common derivatives or analogs of this compound, and how do their reactivities differ?

- Methodological Answer : Derivatives include hydrazones (via condensation with hydrazines) and Schiff bases (with primary amines). Substituents on the isoquinoline ring (e.g., halogens, methyl groups) alter electronic density, affecting nucleophilic attack at the aldehyde group. Comparative reactivity studies should employ kinetic assays under controlled pH and solvent polarity .

Advanced Research Questions

Q. How can contradictions in reported reactivity or catalytic activity of this compound across studies be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of reaction conditions (solvent, temperature, catalyst loading) using statistical tools (e.g., ANOVA). Reproduce conflicting experiments with standardized reagents and control variables (e.g., moisture levels). Cross-validate results with in situ IR or Raman spectroscopy to track intermediate formation .

Q. What computational modeling approaches are suitable for predicting the electronic properties and regioselectivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations in explicit solvents (e.g., DMSO) model solvation effects on reactivity. Compare computed NMR shifts with experimental data to validate models .

Q. What challenges arise during X-ray crystallographic refinement of this compound, and how can SHELX software address them?

- Methodological Answer : Challenges include disordered solvent molecules and twinning. In SHELXL, use the PART instruction to model disorder and TWIN commands for twinned data. High-resolution datasets (≤1.0 Å) improve anisotropic displacement parameter (ADP) refinement. Validate with R1/wR2 convergence (<5% discrepancy) .

Q. How should a controlled study investigating the catalytic applications of this compound in cross-coupling reactions be designed?

- Methodological Answer : Design a factorial experiment varying catalyst loading (1–5 mol%), substrates (aryl halides), and bases (K₂CO₃, CsF). Monitor reaction progress via GC-MS. Include negative controls (no catalyst) and reference catalysts (e.g., Pd(PPh₃)₄). Use Arrhenius plots to determine activation energy differences .

Q. What strategies are effective for identifying literature gaps and formulating novel research questions on this compound?

- Methodological Answer :

Perform a systematic review using databases (SciFinder, Web of Science) with keywords (e.g., "isoquinoline aldehyde catalysis"). Map trends via bibliometric tools (VOSviewer) to identify understudied areas (e.g., enantioselective transformations). Prioritize questions addressing mechanistic ambiguities or scalability barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.